molecular formula C7H9N3O2 B579657 5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one CAS No. 17335-04-5

5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one

Cat. No. B579657
CAS RN: 17335-04-5
M. Wt: 167.168
InChI Key: NYBIMOVPQNHKJH-UHFFFAOYSA-N
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Description

5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .


Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular formula of 5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one is C7H9N3O2 . It belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .


Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs . The incorporation of this versatile biologically accepted pharmacophore in established medicinally active molecules results in a wide range of pharmacological effects .

Mechanism of Action

While the specific mechanism of action for 5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one is not mentioned in the search results, pyridazin-3(2H)-one derivatives have been reported to possess antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Safety and Hazards

The specific safety and hazards related to 5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one were not found in the search results .

Future Directions

Given the wide range of pharmacological properties and the versatility of pyridazin-3(2H)-one derivatives, it is suggested that this privileged skeleton should be extensively studied for therapeutic benefits . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented .

properties

IUPAC Name

4-acetyl-5-amino-3-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-3-5(4(2)11)6(8)7(12)10-9-3/h1-2H3,(H2,8,9)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBIMOVPQNHKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700268
Record name 5-Acetyl-4-amino-6-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one

CAS RN

17335-04-5
Record name 5-Acetyl-4-amino-6-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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